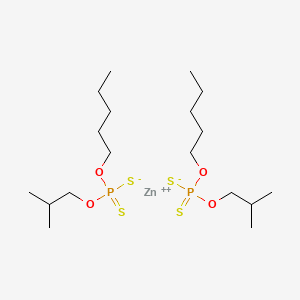
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is a coordination compound featuring zinc bound to the anion of a dithiophosphoric acid ester. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-pentyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2PS2H→Zn[(RO)2PS2]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-pentyl groups.
Industrial Production Methods
Industrial production of Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate groups to thiophosphates.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of other coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties
Mechanism of Action
The mechanism by which Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on solid surfaces. This tribofilm reduces friction and wear, making the compound an effective additive in lubricants. The molecular targets include metal surfaces, where the compound forms a thin layer that prevents direct metal-to-metal contact .
Comparison with Similar Compounds
Similar Compounds
- Zinc bis(O-isopropyl) (O-hexyl) bis(dithiophosphate)
- Zinc bis(O-ethyl) (O-octyl) bis(dithiophosphate)
- Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate)
Uniqueness
Zinc bis(O-isobutyl) (O-pentyl) bis(dithiophosphate) is unique due to its specific combination of O-isobutyl and O-pentyl groups, which provide a balance of solubility and reactivity. This makes it particularly effective as an anti-wear additive in lubricants compared to other similar compounds .
Properties
CAS No. |
14548-63-1 |
|---|---|
Molecular Formula |
C18H40O4P2S4Zn |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
zinc;2-methylpropoxy-pentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Zn/c2*1-4-5-6-7-10-12(13,14)11-8-9(2)3;/h2*9H,4-8H2,1-3H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
ARDCFNODWCGPTI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=S)(OCC(C)C)[S-].CCCCCOP(=S)(OCC(C)C)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















